molecular formula C12H10Cl2NO2PS B087717 Phosphoramidothioic acid, O,O-bis(p-chlorophenyl) ester CAS No. 15045-55-3

Phosphoramidothioic acid, O,O-bis(p-chlorophenyl) ester

Cat. No. B087717
CAS RN: 15045-55-3
M. Wt: 334.2 g/mol
InChI Key: DPKYVAVOFSDHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoramidothioic acid, O,O-bis(p-chlorophenyl) ester, commonly known as paraoxon, is an organophosphate compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. Para-oxon is used to study the mechanisms of action of acetylcholinesterase inhibitors and to develop new drugs that target this enzyme.

Scientific Research Applications

Paraoxon is widely used in scientific research to study the mechanisms of action of acetylcholinesterase inhibitors. It is also used to develop new drugs that target this enzyme. Para-oxon is used in vitro to study the kinetics of acetylcholinesterase inhibition and to screen for potential inhibitors. In vivo, para-oxon is used to study the effects of acetylcholinesterase inhibition on behavior, cognition, and physiological functions.

Mechanism Of Action

Paraoxon is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, para-oxon increases the levels of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors. This can cause a range of physiological and behavioral effects, including muscle tremors, convulsions, respiratory distress, and death.

Biochemical And Physiological Effects

Paraoxon has a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro, para-oxon inhibits acetylcholinesterase activity in a dose-dependent manner, with higher doses leading to more complete inhibition. In vivo, para-oxon can cause a range of effects, including tremors, convulsions, respiratory distress, and death. Para-oxon is also a potent neurotoxin, and chronic exposure can lead to neurological damage and cognitive impairment.

Advantages And Limitations For Lab Experiments

Paraoxon is a useful tool for studying the mechanisms of action of acetylcholinesterase inhibitors and for developing new drugs that target this enzyme. It is relatively easy to synthesize and is readily available from chemical suppliers. However, para-oxon is highly toxic and must be handled with extreme care. It is also unstable and can degrade over time, making it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on paraoxon and acetylcholinesterase inhibitors. One area of interest is the development of new drugs that target acetylcholinesterase but have fewer side effects than current drugs. Another area of interest is the use of para-oxon and other acetylcholinesterase inhibitors as tools for studying the mechanisms of neurological diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new methods for synthesizing para-oxon and other organophosphates that are more efficient and environmentally friendly.

Synthesis Methods

Paraoxon is synthesized by the reaction between p-chlorophenyl diethyl phosphorothioate and diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a colorless oil, which can be purified by distillation or recrystallization.

properties

CAS RN

15045-55-3

Product Name

Phosphoramidothioic acid, O,O-bis(p-chlorophenyl) ester

Molecular Formula

C12H10Cl2NO2PS

Molecular Weight

334.2 g/mol

IUPAC Name

1-[amino-(4-chlorophenoxy)phosphinothioyl]oxy-4-chlorobenzene

InChI

InChI=1S/C12H10Cl2NO2PS/c13-9-1-5-11(6-2-9)16-18(15,19)17-12-7-3-10(14)4-8-12/h1-8H,(H2,15,19)

InChI Key

DPKYVAVOFSDHOU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OP(=S)(N)OC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OP(=S)(N)OC2=CC=C(C=C2)Cl)Cl

Other CAS RN

15045-55-3

synonyms

Phosphoramidothioic acid O,O-bis(p-chlorophenyl) ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.